molecular formula C12H19N5 B15310745 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile

Cat. No.: B15310745
M. Wt: 233.31 g/mol
InChI Key: CZRZYLZSMHTKGP-UHFFFAOYSA-N
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Description

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a synthetic organic compound that features a triazole ring, a piperidine ring, and a butanenitrile group

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-[4-(triazol-1-ylmethyl)piperidin-1-yl]butanenitrile

InChI

InChI=1S/C12H19N5/c1-11(2-5-13)16-7-3-12(4-8-16)10-17-9-6-14-15-17/h6,9,11-12H,2-4,7-8,10H2,1H3

InChI Key

CZRZYLZSMHTKGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1CCC(CC1)CN2C=CN=N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation of the Triazole Ring

The triazole moiety can undergo oxidation to form triazole N-oxides using agents like hydrogen peroxide or m-CPBA . This reaction introduces a reactive site for further functionalization while retaining the core structure.

Reaction Conditions :

  • Reagents : H₂O₂ in acidic or basic conditions.

  • Outcome : Formation of triazole N-oxide derivatives.

Reduction of the Nitrile Group

The nitrile group at the butanenitrile moiety can be reduced to a primary amine using:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Catalytic hydrogenation (H₂, Pd/C catalyst).

Reaction Conditions :

  • LiAlH₄ : Stirred under reflux in THF for 2–4 hours.

  • Hydrogenation : Performed under high-pressure H₂ (50–100 psi) with a catalyst.

Substitution Reactions on the Piperidine Ring

The piperidine nitrogen can participate in nucleophilic substitution with:

  • Amines : Replacing the hydrogen atom on the piperidine nitrogen.

  • Thiols : Forming thioether derivatives.

Reaction Conditions :

  • Reagents : Alkyl halides, tosylates, or mesylates.

  • Base : NaH or K₂CO₃ to deprotonate the nucleophile.

Nitrile-Related Reactions

The nitrile group in this compound can undergo additional transformations inspired by analogous systems :

  • Conversion to Thioamide : Reaction with hydrogen sulfide (H₂S) or ammonium sulfide in polar solvents (e.g., 2-propanol) to form thioamide derivatives.

  • Amide Synthesis : Hydrolysis of the nitrile group in acidic or basic conditions to yield a carboxamide.

Example :
Nitrile → Thioamide
R-CN + H₂S → R-CSNH₂

Stability and Solubility Considerations

  • Solubility : Moderate in polar solvents (e.g., DMSO, methanol) due to polar functional groups (triazole, nitrile).

  • Storage : Requires dry conditions at 2–8°C to prevent degradation.

Critical Analysis of Reaction Data

Reaction Type Reagents/Conditions Outcome
CuAAC SynthesisCuI, TBTA, THF, RTTriazole formation
Triazole OxidationH₂O₂, acidic/basic conditionsTriazole N-oxide
Nitrile ReductionLiAlH₄, THF, refluxPrimary amine formation
Piperidine SubstitutionAlkyl halides, NaHNucleophilic substitution derivatives

This compound’s synthesis and transformations highlight its versatility in organic chemistry, particularly for applications requiring triazole and nitrile functionalities. Further studies could explore its potential in drug discovery or material science, leveraging its reactive sites for functionalization.

Mechanism of Action

The mechanism of action of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, triazole ring, and nitrile group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Biological Activity

3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to a triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

IUPAC Name: this compound
Molecular Formula: C12H17N5
Molecular Weight: 227.3 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant anticancer activities. For instance, research has shown that derivatives of triazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:
A study published in Drug Target Insights examined the effects of similar triazole-containing compounds on cancer cell lines. It was found that these compounds could induce apoptosis and inhibit cell migration in various cancer types, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Activity

The compound's triazole component is also associated with antimicrobial properties. Triazoles have been widely studied for their ability to disrupt fungal cell membranes and inhibit fungal growth.

Research Findings:
In a comparative study of triazole derivatives, it was noted that certain modifications to the piperidine structure enhanced antifungal efficacy. The compound demonstrated moderate activity against common fungal strains, indicating its potential as an antifungal agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: The triazole ring may inhibit enzymes critical for DNA synthesis in pathogens.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating signaling cascades such as the PI3K/AKT/mTOR pathway .
  • Cell Cycle Arrest: Research indicates that certain piperidine derivatives can cause cell cycle arrest at the G2/M checkpoint, enhancing their anticancer effects .

Data Table: Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerModerateInduces apoptosis, inhibits proliferation
AntifungalModerateDisrupts cell membrane synthesis
Cell Cycle ArrestSignificantG2/M checkpoint activation

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